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Compound of Interest

Compound Name: MMV687807

Cat. No.: B11936376 Get Quote

These application notes provide detailed protocols for researchers, scientists, and drug

development professionals to assess the in vitro efficacy of the anti-parasitic compound

MMV687807 against Plasmodium falciparum and the bacterium Vibrio cholerae.

Quantitative Efficacy of MMV687807
The following tables summarize the reported in vitro efficacy of MMV687807 against

Plasmodium falciparum and Vibrio cholerae.

Table 1: In Vitro Efficacy of MMV687807 against Plasmodium falciparum

Assay Type
P. falciparum
Strain(s)

Key Efficacy
Parameter

Value Reference

Sporozoite

Motility Assay
Not specified IC50 154 nM [1]

Asexual Blood

Stage Growth

Inhibition

3D7 (CQ-

sensitive)
IC50

Data not

specified, but

compound was

screened

[2]

Table 2: In Vitro Efficacy and Cytotoxicity of MMV687807 against Vibrio cholerae and Human

Cells
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Assay Type
Organism/Cell
Line

Key Efficacy
Parameter

Value Reference

Growth Inhibition
Vibrio cholerae

C6706
MIC

~5 µM

(bactericidal)
[3]

Cytotoxicity

Assay

Human

Hepatoma

(HepG2)

IC20 0.658 µM [3]

Experimental Protocols
Plasmodium falciparum In Vitro Assays
This assay determines the 50% inhibitory concentration (IC50) of MMV687807 against the

asexual erythrocytic stages of P. falciparum. The protocol is adapted from standard SYBR

Green I-based fluorescence assays.[4][5][6]

Materials:

P. falciparum culture (synchronized to ring stage)

Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin,

and Albumax II)

Human erythrocytes (O+)

MMV687807 stock solution (in DMSO)

96-well black, clear-bottom microplates

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08%

v/v Triton X-100) containing 1x SYBR Green I dye

Plate reader with 485 nm excitation and 530 nm emission filters

Incubator with 5% CO2, 5% O2, 90% N2 at 37°C

Protocol:
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Prepare a serial dilution of MMV687807 in complete culture medium in a 96-well plate.

Include a drug-free control (DMSO vehicle) and an uninfected erythrocyte control.

Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and

2% hematocrit in complete culture medium.

Add 180 µL of the parasite suspension to each well of the 96-well plate containing 20 µL of

the drug dilutions.

Incubate the plate for 72 hours under standard culture conditions.

After incubation, freeze the plate at -80°C to lyse the red blood cells.

Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

Incubate the plate in the dark at room temperature for 1-2 hours.

Read the fluorescence on a plate reader.

Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the

drug concentration and fitting the data to a sigmoidal dose-response curve.

This assay assesses the effect of MMV687807 on the gliding motility of P. falciparum

sporozoites.[1][7]

Materials:

Freshly dissected P. falciparum sporozoites

RPMI 1640 medium supplemented with 3% bovine serum albumin (BSA)

MMV687807 stock solution (in DMSO)

96-well black, clear-bottom microplates coated with anti-CSP antibody

Primary antibody against P. falciparum circumsporozoite protein (CSP)

Fluorescently labeled secondary antibody
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High-content imaging system

Protocol:

Coat the wells of a 96-well plate with anti-CSP antibody overnight at 4°C.

Wash the wells with PBS.

Prepare serial dilutions of MMV687807 in RPMI-3% BSA.

Pre-incubate freshly dissected sporozoites with the MMV687807 dilutions for 30 minutes at

37°C.

Add the sporozoite-drug mixture to the coated wells and incubate for 1 hour at 37°C to allow

for gliding motility.

Fix the sporozoites with 4% paraformaldehyde.

Stain the sporozoites and their trails with anti-CSP primary antibody followed by a

fluorescently labeled secondary antibody.

Image the wells using a high-content imaging system.

Quantify the area of the fluorescent trails to determine the extent of motility.

Calculate the IC50 value by plotting the percentage of motility inhibition against the log of the

drug concentration.

Vibrio cholerae In Vitro Assays
This protocol determines the minimum concentration of MMV687807 that inhibits the visible

growth (MIC) and kills (MBC) Vibrio cholerae.

Materials:

Vibrio cholerae strain (e.g., C6706)

Luria-Bertani (LB) broth and agar
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MMV687807 stock solution (in DMSO)

96-well microplates

Spectrophotometer (600 nm)

Incubator at 37°C

Protocol for MIC Determination:

Prepare a two-fold serial dilution of MMV687807 in LB broth in a 96-well plate.

Inoculate each well with a standardized suspension of V. cholerae to a final concentration of

approximately 5 x 10^5 CFU/mL. Include a drug-free growth control and a sterile control.

Incubate the plate at 37°C for 18-24 hours.

The MIC is the lowest concentration of MMV687807 that completely inhibits visible growth,

as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol for MBC Determination:

From the wells of the MIC plate that show no visible growth, plate 100 µL onto LB agar

plates.

Incubate the agar plates at 37°C for 24 hours.

The MBC is the lowest concentration of MMV687807 that results in a ≥99.9% reduction in

the initial inoculum.

This protocol outlines the steps for analyzing the transcriptomic changes in V. cholerae upon

treatment with MMV687807 to understand its mechanism of action.[8][9][10]

Materials:

Vibrio cholerae culture

MMV687807
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RNA extraction kit

DNase I

Ribosomal RNA (rRNA) depletion kit

RNA sequencing library preparation kit

Next-generation sequencing platform

Protocol:

Grow Vibrio cholerae to mid-log phase and treat with a sub-lethal concentration of

MMV687807 for a defined period. Include an untreated control (DMSO vehicle).

Harvest the bacterial cells by centrifugation.

Extract total RNA using a commercial RNA extraction kit, including a DNase I treatment step

to remove contaminating genomic DNA.

Deplete ribosomal RNA (rRNA) from the total RNA samples.

Prepare RNA sequencing libraries from the rRNA-depleted RNA using a commercial kit. This

typically involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR

amplification.

Sequence the prepared libraries on a next-generation sequencing platform.

Analyze the sequencing data:

Perform quality control of the raw sequencing reads.

Align the reads to the Vibrio cholerae reference genome.

Quantify gene expression levels.

Perform differential gene expression analysis between the MMV687807-treated and

control samples.
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Perform pathway and gene ontology enrichment analysis to identify the biological

processes affected by MMV687807.

Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of MMV687807 in Vibrio
cholerae
Based on transcriptomic analysis, MMV687807 is proposed to affect multiple cellular pathways

in Vibrio cholerae. The compound leads to the upregulation of genes involved in iron

homeostasis and the downregulation of genes related to amino acid and carbon metabolism.[3]

[11] Resistance to MMV687807 has been associated with the VceCAB efflux pump.[3][11]

MMV687807 Vibrio cholerae

Iron Homeostasis Genes
(Upregulated) affects

Amino Acid & Carbon
Metabolism Genes
(Downregulated)

 affects

VceCAB Efflux Pump

 expelled by

Growth Inhibition

Resistance

Click to download full resolution via product page

Caption: Proposed mechanism of MMV687807 in V. cholerae.

Potential Involvement of cGMP-Dependent Protein
Kinase (PKG) in P. falciparum
While direct evidence for MMV687807 targeting P. falciparum cGMP-dependent protein kinase

(PKG) is not yet established, other compounds from the Pathogen Box have been shown to

inhibit kinases crucial for parasite transmission stages.[7] The PKG signaling pathway is a key

regulator of essential processes in the parasite's life cycle, including merozoite egress,
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gametogenesis, and sporozoite motility, making it a plausible target for compounds affecting

these stages.[12][13][14][15]
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Caption: Hypothetical targeting of the P. falciparum PKG pathway.

Experimental Workflow for In Vitro Efficacy Testing
The following diagram illustrates a general workflow for assessing the in vitro efficacy of a

compound like MMV687807.
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Caption: General workflow for in vitro efficacy assessment.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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